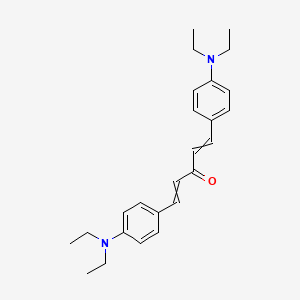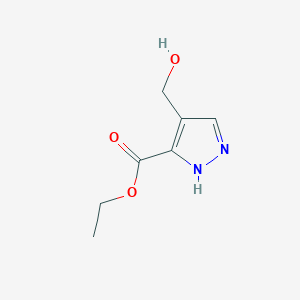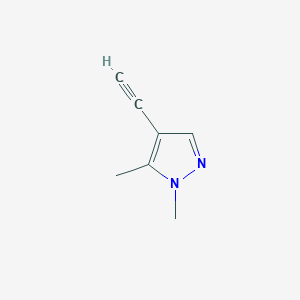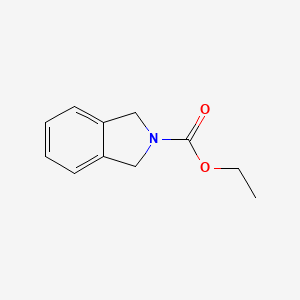
Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-
Overview
Description
It is a derivative of benzophenone and is characterized by the presence of an amino group at the ortho position of one phenyl ring and two methoxy groups at the 2 and 4 positions of the other phenyl ring . This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- typically involves the reaction of 2-aminophenyl ketoximes with enolisable ketones under specific conditions. One common method includes the use of a multifunctional heterogeneous catalyst such as Ru-grafted hydrotalcite (Ru/HT) to facilitate the reaction . Another method involves the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using dry dichloromethane as the solvent and lutidine and TBTU as coupling agents .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing similar reaction conditions as those in laboratory settings but scaled up to meet industrial demands. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted benzophenones, depending on the specific reaction and conditions employed .
Scientific Research Applications
Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate GABAA receptor-mediated currents in neurons, indicating its potential use in neurological research . Additionally, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzophenone: Similar in structure but lacks the methoxy groups.
2-(4-Aminophenyl)benzothiazole: Contains a benzothiazole ring instead of the methoxy-substituted phenyl ring.
2-(2-Isopropylphenoxy)acetamide: Features an acetamide group and isopropyl substitution.
Uniqueness
Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. The methoxy groups enhance its solubility and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
(2-aminophenyl)-(2,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-10-7-8-12(14(9-10)19-2)15(17)11-5-3-4-6-13(11)16/h3-9H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXUKRVJUXWDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486388 | |
| Record name | Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61736-66-1 | |
| Record name | Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4H-Cyclopenta[lmn]phenanthridine 5,9-dione](/img/structure/B3054661.png)









![3-Phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3054676.png)
